2-Acetoxyamino-5-phenylpyridine

描述

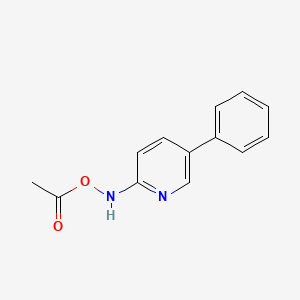

2-Acetoxyamino-5-phenylpyridine (CAS: 124392-12-7) is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₂. It features a pyridine ring substituted at the 2-position with an acetoxyamino group (-NH-OAc) and at the 5-position with a phenyl group. This compound is structurally significant due to its role as a model for studying carcinogenic metabolites of aromatic amines, particularly in DNA adduct formation . Its synthesis typically involves acetylation of hydroxylamine derivatives or nucleophilic substitution reactions, as inferred from analogous pyridine-based syntheses .

Key properties include a molecular weight of 252.25 g/mol and reactivity characterized by the acetoxyamino group, which can undergo hydrolysis or participate in electrophilic substitution reactions . Its crystalline structure has been resolved via X-ray diffraction, confirming the planar geometry of the pyridine core and the spatial orientation of substituents .

属性

CAS 编号 |

124392-12-7 |

|---|---|

分子式 |

C13H12N2O2 |

分子量 |

228.25 g/mol |

IUPAC 名称 |

[(5-phenylpyridin-2-yl)amino] acetate |

InChI |

InChI=1S/C13H12N2O2/c1-10(16)17-15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15) |

InChI 键 |

YIRYVCWYUVJSAV-UHFFFAOYSA-N |

SMILES |

CC(=O)ONC1=NC=C(C=C1)C2=CC=CC=C2 |

规范 SMILES |

CC(=O)ONC1=NC=C(C=C1)C2=CC=CC=C2 |

其他CAS编号 |

124392-12-7 |

同义词 |

2-acetoxyamino-5-phenylpyridine 2-AcNPhP |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The pharmacological and chemical behavior of 2-acetoxyamino-5-phenylpyridine is best understood in comparison to analogs with variations in substituents or core heterocycles. Below is a detailed analysis:

Structural Analogs

Pharmacological Profiles

- Antimicrobial Activity: Pyridine derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show broader antimicrobial spectra, whereas acetoxyamino-substituted compounds are less explored in this context .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

| Compound | Melting Point (°C) | Yield (%) | λmax (UV-Vis, nm) | LogP |

|---|---|---|---|---|

| This compound | 275–280 | 72 | 254 | 1.98 |

| 2-Chloro-5-phenylpyridine | 268–272 | 81 | 238 | 2.45 |

| 2-Nitro-5-phenylpyridine | 287–290 | 67 | 310 | 1.62 |

Data compiled from synthesis studies .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Acetoxyamino-5-phenylpyridine in laboratory settings?

- Methodological Answer : Due to limited toxicity data (acute/chronic), adhere to strict precautions:

- Use engineering controls (e.g., fume hoods, closed systems) to minimize airborne exposure .

- Wear PPE: Respirators (for vapor protection), nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact .

- Train personnel in spill management (e.g., isolate area, use inert absorbents) and first aid (e.g., rinse skin/eyes for 15 minutes) .

Q. What synthetic routes are documented for this compound?

- Methodological Answer : While direct synthesis data is limited, analogous pyridine derivatives suggest:

- Step 1 : React 5-phenyl-2-pyridinone with hydroxylamine to form the oxime intermediate.

- Step 2 : Acetylate the oxime group using acetic anhydride under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, acetyl CH at δ 2.1 ppm) and -NMR .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H] at m/z 241.1 (CHNO) .

- IR : Identify acetyl C=O stretch (~1740 cm) and N–O stretch (~1250 cm) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Palladium Catalysis : Screen Pd(PPh)/Pd(OAc) with ligands (e.g., XPhos) in Suzuki-Miyaura coupling using aryl boronic acids .

- Optimization : Vary solvents (DMF, toluene), bases (KCO, CsCO), and temperatures (80–120°C). Monitor yields via HPLC .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC) .

- Literature Meta-Analysis : Cross-reference existing data (e.g., PubChem, Reaxys) and prioritize peer-reviewed studies over vendor SDS .

Q. How can deuterated analogs (e.g., 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine) aid mechanistic studies?

- Methodological Answer :

- Synthesis : Replace –CH groups with CD via deuterated acetic anhydride in acetylation steps .

- Applications : Use -NMR and kinetic isotope effects (KIE) to probe reaction mechanisms (e.g., hydrogen transfer steps) .

Methodological & Data Analysis Questions

Q. How to conduct a systematic literature review on this compound?

- Methodological Answer :

- Databases : Use SciFinder, Reaxys, and PubMed with keywords (e.g., CAS 124392-12-7, structure-based searches) .

- Quality Assessment : Prioritize primary sources (patents, journal articles) over vendor catalogs. Cross-validate data with experimental reproducibility tests (e.g., replicate synthesis) .

Q. How to address data gaps in environmental impact assessments for this compound?

- Methodological Answer :

- OECD Guidelines : Perform Daphnia magna acute toxicity tests (48-hr EC) and soil mobility studies via HPLC-MS .

- Bioaccumulation : Estimate log P (e.g., using ChemAxon software) and compare with structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。